
1H-Isoindole-1,3(2H)-dione, 2-(2-(4-phenyl-1-piperidinyl)ethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1H-Isoindole-1,3(2H)-dione, 2-(2-(4-phényl-1-pipéridinyl)éthyl)-, chlorhydrate est un composé chimique qui appartient à la classe des dérivés de l’isoindole. Ces composés sont connus pour leurs activités biologiques diverses et sont souvent étudiés pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse des dérivés du 1H-Isoindole-1,3(2H)-dione implique généralement la réaction de l’anhydride phtalique avec des amines. Pour ce composé spécifique, la synthèse pourrait impliquer :
Étape 1 : Réaction de l’anhydride phtalique avec une amine appropriée pour former le noyau isoindole-1,3-dione.
Étape 2 : Introduction du groupe 2-(2-(4-phényl-1-pipéridinyl)éthyl) par une réaction de substitution.
Étape 3 : Formation du sel de chlorhydrate par réaction de la base libre avec de l’acide chlorhydrique.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela inclut l’utilisation de réacteurs à écoulement continu, le criblage à haut débit pour les conditions réactionnelles et les techniques de purification telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Les dérivés du 1H-Isoindole-1,3(2H)-dione peuvent subir diverses réactions chimiques, notamment :
Oxydation : Introduction d’atomes d’oxygène dans la molécule.
Réduction : Élimination d’atomes d’oxygène ou addition d’atomes d’hydrogène.
Substitution : Remplacement d’un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs tels que l’hydrure de lithium et d’aluminium ou l’hydrogène gazeux avec un catalyseur de palladium.
Substitution : Réactifs tels que les halogénoalcanes ou les chlorures d’acyle dans des conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation pourrait produire des acides carboxyliques, tandis que la réduction pourrait produire des alcools ou des amines.
4. Applications de la recherche scientifique
Les dérivés du 1H-Isoindole-1,3(2H)-dione ont été étudiés pour diverses applications de la recherche scientifique, notamment :
Chimie : En tant qu’intermédiaires dans la synthèse organique.
Biologie : En tant que sondes pour étudier les processus biologiques.
Médecine : Agents thérapeutiques potentiels pour le traitement de maladies telles que le cancer, l’inflammation et les troubles neurologiques.
Industrie : Utilisé dans la production de colorants, de pigments et de polymères.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione derivatives have been studied for various scientific research applications, including:
Chemistry: As intermediates in organic synthesis.
Biology: As probes for studying biological processes.
Medicine: Potential therapeutic agents for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Used in the production of dyes, pigments, and polymers.
Mécanisme D'action
Le mécanisme d’action des dérivés du 1H-Isoindole-1,3(2H)-dione implique généralement une interaction avec des cibles moléculaires spécifiques telles que des enzymes, des récepteurs ou des acides nucléiques. Ces interactions peuvent moduler les voies biologiques et entraîner des effets thérapeutiques. Par exemple, ils peuvent inhiber l’activité enzymatique ou bloquer la signalisation des récepteurs.
Comparaison Avec Des Composés Similaires
Composés similaires
Phtalimide : Un dérivé du isoindole-1,3-dione plus simple.
Thalidomide : Un médicament bien connu avec une structure de base similaire.
Lénalidomide : Un dérivé de la thalidomide avec des propriétés thérapeutiques améliorées.
Unicité
Le 1H-Isoindole-1,3(2H)-dione, 2-(2-(4-phényl-1-pipéridinyl)éthyl)-, chlorhydrate est unique en raison de la présence du groupe 2-(2-(4-phényl-1-pipéridinyl)éthyl), qui peut conférer des activités biologiques spécifiques ou des propriétés pharmacocinétiques non observées dans d’autres composés similaires.
Propriétés
Numéro CAS |
117992-71-9 |
|---|---|
Formule moléculaire |
C21H23ClN2O2 |
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
2-[2-(4-phenylpiperidin-1-yl)ethyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C21H22N2O2.ClH/c24-20-18-8-4-5-9-19(18)21(25)23(20)15-14-22-12-10-17(11-13-22)16-6-2-1-3-7-16;/h1-9,17H,10-15H2;1H |
Clé InChI |
QIJGMGOSXIRJBQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=CC=CC=C2)CCN3C(=O)C4=CC=CC=C4C3=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


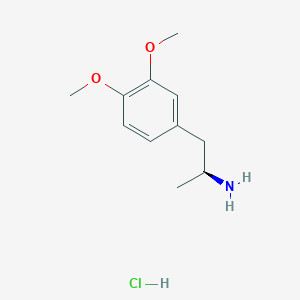


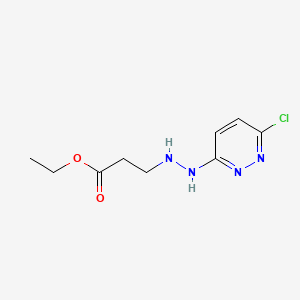

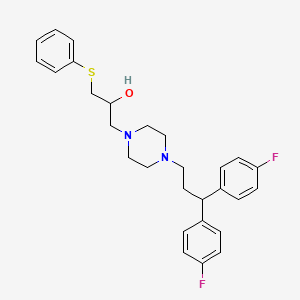
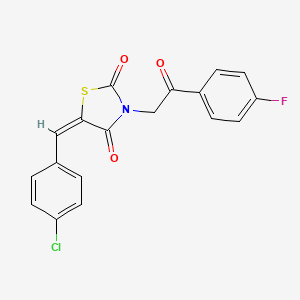


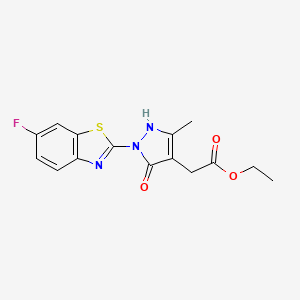
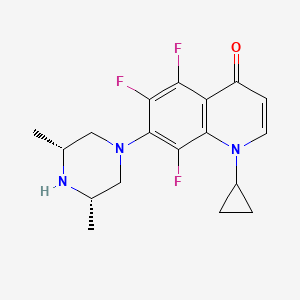
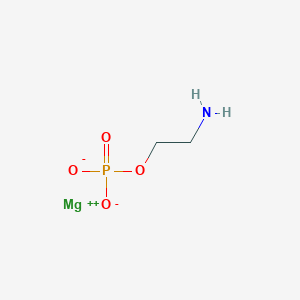

![3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol](/img/structure/B12769312.png)
